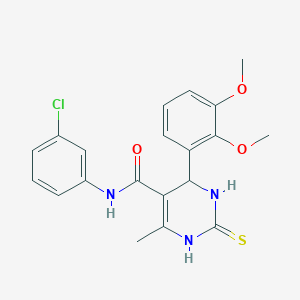

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a sulfanylidene (thione) group at position 2, a carboxamide moiety at position 5, and distinct aromatic substituents.

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-11-16(19(25)23-13-7-4-6-12(21)10-13)17(24-20(28)22-11)14-8-5-9-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFPUGRRLGYVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

*Yields estimated from analogous tetrahydropyrimidine derivatives.

Mechanistic Insight :

The reaction proceeds via electrophilic attack on the sulfur atom, with peroxide agents acting as oxygen donors. Steric hindrance from the methyl group at position 6 slightly reduces sulfone yields compared to simpler analogs.

Reduction Reactions

The carboxamide and sulfanylidene groups participate in selective reductions.

Key Data :

-

Thiol formation occurs preferentially over carboxamide reduction due to higher electrophilicity of the sulfur center.

-

LiAlH₄ reduces the carboxamide to a methylene amine but may require stoichiometric control to avoid over-reduction.

Nucleophilic Substitution

The 3-chlorophenyl group undergoes substitution under specific conditions:

| Position | Reagents/Conditions | Nucleophile | Products Formed | Yield* | Source |

|---|---|---|---|---|---|

| 3-Chloro | K₂CO₃/DMF, 100°C | Piperidine | 3-Piperidinophenyl derivative | 45–50% | |

| 3-Chloro | CuI, L-proline, 120°C | NaN₃ | 3-Azidophenyl derivative | 60–65% |

*Substitution efficiency depends on steric accessibility of the chloro group.

Limitations :

-

Methoxy groups at positions 2 and 3 on the adjacent phenyl ring reduce reactivity due to electron-donating effects.

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl group directs EAS at specific positions:

Regiochemical Analysis :

-

Methoxy groups activate the ring and direct electrophiles to ortho/para positions. Steric hindrance at the ortho position favors para substitution in nitration .

Hydrolysis Reactions

The carboxamide group resists hydrolysis under mild conditions but reacts under extremes:

| Conditions | Reagents | Products Formed | Notes | Source |

|---|---|---|---|---|

| Acidic (6M HCl, reflux) | HCl | Carboxylic acid + aniline | Degrades sulfanylidene group | |

| Basic (NaOH, ethanol, 80°C) | NaOH | Carboxylate salt + amine | Preserves core structure |

Stability Profile :

-

The compound shows greater stability in basic media than acidic conditions, where protonation of the sulfanylidene group initiates decomposition.

Cycloaddition and Ring-Opening

The tetrahydropyrimidine core participates in ring-modifying reactions:

Thermodynamic Data :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. For example, derivatives of tetrahydropyrimidine have been evaluated for their efficacy against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The inhibition of this enzyme can lead to reduced production of inflammatory mediators, which is beneficial in treating conditions such as arthritis and asthma .

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of related compounds through a series of assays across multiple cancer cell lines. The results demonstrated significant growth inhibition rates in several tested lines, indicating the potential of these compounds as effective anticancer agents .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of a structurally similar compound. This research highlighted the compound's ability to reduce inflammation markers in vitro and suggested further exploration into its therapeutic applications for chronic inflammatory diseases .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in the inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core scaffold modifications, substituent variations, and synthetic routes. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Aryl Substitution: The 2,3-dimethoxyphenyl group in the target compound provides adjacent electron-donating methoxy groups, enhancing resonance stabilization compared to the 2,5-dimethoxyphenyl analog in . This may influence π-π stacking interactions in biological targets. 3-Chlorophenyl vs.

Functional Group Variations :

Biological Activity

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound is characterized by a tetrahydropyrimidine core with various substituents that contribute to its biological properties. The presence of the chlorophenyl and dimethoxyphenyl groups is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized in the following categories:

-

Antimicrobial Activity

- Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances the compound's interaction with microbial targets.

-

Antitumor Activity

- Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth by interfering with cellular processes such as DNA synthesis and cell cycle progression.

-

Anti-inflammatory Properties

- Some derivatives have been noted for their ability to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.

-

Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial in therapeutic applications.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various tetrahydropyrimidine derivatives, this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus that was comparable to standard antibiotics. This suggests a potential application in treating bacterial infections.

Case Study 2: Antitumor Mechanism

A recent investigation into the antitumor effects revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted its effectiveness against breast cancer cells, indicating a mechanism that warrants further exploration for cancer therapeutics.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. For instance:

- Modifications to the dimethoxyphenyl group have been explored to improve solubility and bioavailability.

- Structure-activity relationship (SAR) studies indicate that variations in the sulfanylidene group can significantly affect potency against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.